molecular formula C11H18BNO2S B3097611 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole CAS No. 1314306-11-0

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

Cat. No.: B3097611
CAS No.: 1314306-11-0
M. Wt: 239.15 g/mol
InChI Key: SOJNTBICQZXGAW-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. It also contains a boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which is often used in Suzuki coupling reactions .


Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including nucleophilic substitution and metal-catalyzed cross coupling. The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Generally, thiazoles are aromatic and relatively stable. Boronic esters are typically stable under basic conditions but can hydrolyze under acidic conditions .

Scientific Research Applications

Synthesis and Characterization

Studies have demonstrated the synthesis and characterization of boron-containing compounds, highlighting their importance in developing novel materials and chemical reactions. For instance, Liao et al. (2022) explored the synthesis, characterization, and crystal structure of related compounds, confirmed through spectroscopic methods and X-ray diffraction, further analyzed by density functional theory (DFT) to understand their molecular structures Liao et al., 2022. Such research underlines the critical role of boron-containing compounds in advancing synthetic chemistry and material science.

Material Science Applications

The incorporation of boron-containing compounds into polymer chemistry for the synthesis of high-performance semiconducting polymers has been highlighted by Kawashima et al. (2013), showcasing their potential in electronics and optoelectronics Kawashima et al., 2013. The ability to develop diborylated precursors for semiconducting polymers points to the utility of such compounds in creating materials with specific electronic properties.

Pharmaceutical and Biological Research

While the request specifically excludes drug use, dosage, and side effects, it's noteworthy that related boron-containing compounds have been explored for their potential in pharmaceutical and biological contexts. The structural analysis of such compounds, their synthesis methods, and their interactions at the molecular level can provide a foundation for developing new therapeutic agents.

Advanced Analytical Techniques

The application of advanced analytical techniques, such as DFT studies, to understand the electronic structure and molecular geometry of boron-containing compounds provides deep insights into their chemical behavior and potential applications in catalysis, material development, and environmental science Wu et al., 2021.

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used in a Suzuki-Miyaura cross-coupling reaction, the boronic ester would undergo transmetallation with a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling. This includes wearing appropriate personal protective equipment and working in a well-ventilated area. Specific safety data would depend on the exact structure of the compound .

Properties

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BNO2S/c1-7-9(13-8(2)16-7)12-14-10(3,4)11(5,6)15-12/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJNTBICQZXGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(SC(=N2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
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2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Reactant of Route 6
2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole

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